1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core with a thiophene-2-ylsulfonyl substituent. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to interact with a variety of biological targets, contributing to their diverse biological effects .
Mode of Action
Thiophene derivatives have been known to exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s worth noting that thiophene derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar thiophene derivatives could provide some insights .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives can emit intense deep-red room-temperature phosphorescence in both solution and aggregated states .
Dosage Effects in Animal Models
It is known that thiophene derivatives can have various effects at different dosages .
Metabolic Pathways
It is known that thiophene derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that thiophene derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that thiophene derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Thiophene-2-ylsulfonyl Group: The thiophene-2-ylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of thiophene with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-2-sulfonamide share the thiophene moiety.
Quinoline Derivatives: Compounds such as 2-methylquinoline or 8-hydroxyquinoline share the quinoline core.
Uniqueness
1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the quinoline and thiophene-2-ylsulfonyl groups in a single molecule. This dual functionality may impart distinct chemical and biological properties not observed in simpler thiophene or quinoline derivatives.
Properties
IUPAC Name |
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c15-18(16,13-8-4-10-17-13)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,4-5,7-8,10H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZPNPFLXSUMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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